molecular formula C19H19ClFN5OS B11113963 N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]acetamide

Cat. No.: B11113963
M. Wt: 419.9 g/mol
InChI Key: BRMVIKLUGVKGII-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}acetamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzothiadiazole core, which is known for its electron-withdrawing properties, making it a valuable component in the synthesis of photoluminescent materials and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorofluorobenzene derivative reacts with a nucleophile.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate electrophile.

    Final Coupling Reaction: The final step involves coupling the benzothiadiazole core with the chlorofluorophenyl-piperazine intermediate using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH), or acids like hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used in the synthesis of photoluminescent materials and organic light-emitting diodes (OLEDs) due to its electron-withdrawing properties.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials for electronic devices and sensors.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
  • (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic acid methyl ester

Uniqueness

N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}acetamide is unique due to its specific combination of a benzothiadiazole core with a chlorofluorophenyl-piperazine moiety. This unique structure imparts distinct electronic properties, making it valuable for applications in photoluminescent materials and advanced electronic devices.

Properties

Molecular Formula

C19H19ClFN5OS

Molecular Weight

419.9 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C19H19ClFN5OS/c20-14-3-1-4-15(21)13(14)11-25-7-9-26(10-8-25)12-18(27)22-16-5-2-6-17-19(16)24-28-23-17/h1-6H,7-12H2,(H,22,27)

InChI Key

BRMVIKLUGVKGII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)CC(=O)NC3=CC=CC4=NSN=C43

Origin of Product

United States

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